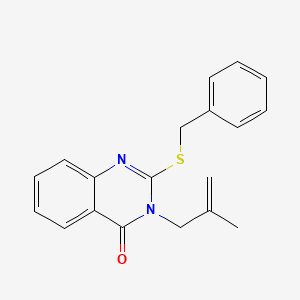

2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

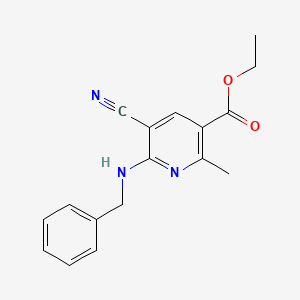

The synthesis of quinazolinone derivatives, including compounds similar to 2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone, often involves the reaction of appropriate amino compounds with various aldehydes or ketones in the presence of suitable catalysts. Gao et al. (2007) developed a simple method for synthesizing various 4(3H)-quinazolinone derivatives by treating 3-amino-2-aryl-4(3H)-quinazolinone with substituted benzaldehyde in ethanol, indicating a possible pathway for synthesizing related compounds (Gao et al., 2007).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The structure of these compounds, including substitutions on the quinazolinone nucleus, provides insights into their reactivity and biological activities. Smith et al. (1996) demonstrated the lithiation of quinazolinones, offering a method for introducing various substituents and studying the molecular structure through reactions with electrophiles (Smith et al., 1996).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, allowing for further functionalization. Smith et al. (1996) described the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, enabling the introduction of various substituents. This process highlights the chemical versatility of quinazolinones, facilitating the synthesis of a wide range of derivatives with potential biological activities (Smith et al., 1996).

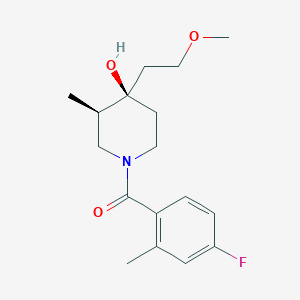

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as melting points and solubility, are crucial for their application in pharmaceutical formulations. The characterization of these properties is essential for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity with various chemical agents, are central to their utility in synthesizing biologically active molecules. The ability to undergo reactions such as lithiation and coupling with Schiff bases, as described by Reddy et al. (1986), showcases the compound's versatility in organic synthesis (Reddy et al., 1986).

Scientific Research Applications

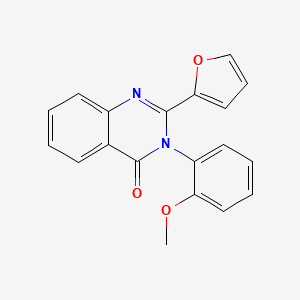

Antimicrobial and Antifungal Applications

- Synthesis efforts have led to the creation of quinazolinone derivatives exhibiting significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Fusarium oxysporum. These findings suggest potential for these compounds in treating bacterial and fungal infections (Gupta et al., 2008).

Antitumor and Anticancer Applications

- Novel quinazolinone derivatives have been synthesized with the intent of exploring their antitumor activities. Preliminary testing against Ehrlich Ascities Carcinoma cells has shown promising results, indicating the potential for these compounds in cancer therapy (Barakat et al., 2007). Further, specific quinazolinone analogues have been evaluated for their in vitro antitumor activity, revealing broad-spectrum efficacy and highlighting their potential as cancer treatment options (Al-Suwaidan et al., 2016).

Antiallergic Applications

- Research into 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt and related compounds has unveiled their effectiveness as antiallergic agents, demonstrating activity in rat models of passive cutaneous and peritoneal anaphylaxis. These results suggest a novel approach for addressing allergic reactions (Peet et al., 1986).

Synthesis and Chemical Characterization

- The chemical synthesis of quinazolinone derivatives, including 2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-4(3H)-quinazolinone, is a field of active research, providing foundational knowledge for the development of compounds with varied biological activities. Studies have focused on optimizing synthetic routes and characterizing the resulting compounds through spectral and physical data, aiming to enhance their biological efficacy and potential applications (El-Shenawy, 2017).

properties

IUPAC Name |

2-benzylsulfanyl-3-(2-methylprop-2-enyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14(2)12-21-18(22)16-10-6-7-11-17(16)20-19(21)23-13-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJVCOIOVVXCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)